6-Chloro-3-methyl-5-nitroquinoline
Description
6-Chloro-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 3, and a nitro group at position 3. For instance, 6-Chloro-5-nitroquinoline (CAS 86984-32-9) shares a similar backbone, with a molecular formula of C₉H₅ClN₂O₂, molecular weight of 206.6 g/mol, and a melting point of 140–144°C .
Quinoline derivatives are notable for their applications in medicinal chemistry, agrochemicals, and materials science, driven by their ability to undergo diverse electrophilic and nucleophilic reactions. The nitro group at position 5 is strongly electron-withdrawing, directing further substitutions to specific ring positions, while the chloro group at position 6 enhances lipophilicity, influencing bioavailability and binding interactions .
Properties
CAS No. |
919994-47-1 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-3-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-7-9(12-5-6)3-2-8(11)10(7)13(14)15/h2-5H,1H3 |
InChI Key |
DXBSRXOKDVSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-Chloro-3-methyl-5-nitroquinoline, the following table compares its structural and functional analogs:
Key Comparative Insights:
Core Structure Differences: Quinoline vs. Isoquinoline/Pyridine/Quinoxaline: The quinoline scaffold (benzene fused to pyridine) differs from isoquinoline (pyridine fused to benzene at C3–C4) and quinoxaline (two adjacent pyridine-like nitrogens). These differences significantly impact electronic properties and biological activity. For example, quinoxalines exhibit stronger π-π stacking interactions due to their planar structure , while quinolines are more lipophilic .
Substituent Effects: Methyl Group: The methyl group at position 3 in the target compound likely reduces crystallinity compared to 6-Chloro-5-nitroquinoline, lowering the melting point and enhancing solubility in non-polar solvents. Nitro and Chloro Synergy: The nitro group at position 5 and chloro at position 6 create a meta-directing electronic environment, favoring nucleophilic aromatic substitution at position 4 or 8 in quinoline derivatives .
Synthetic Pathways: Microwave-assisted Buchwald–Hartwig cross-coupling (used for isoquinoline derivatives ) could be adapted for synthesizing this compound, leveraging regioselective substitutions. In contrast, 6-Chloro-7-nitroquinoxaline is synthesized via condensation of diaminoarenes with diketones , highlighting divergent strategies based on core structure.
Biological and Industrial Relevance: Nitroquinolines are explored for antimicrobial and anticancer properties due to nitro group redox activity . Pyridine analogs like 2-Chloro-5-methyl-3-nitropyridine serve as intermediates in agrochemical synthesis , whereas quinoxalines are used in dye manufacturing .
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